2,6-diamino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrimidin-4-one
Overview
Description
Preparation Methods
The preparation of Vicine involves the extraction from plant sources, particularly from fava beans (Vicia faba). The extraction process typically involves the following steps:
Harvesting and Drying: The fava beans are harvested and dried.
Grinding and Solvent Extraction: The dried beans are ground into a fine powder and subjected to solvent extraction using water or ethanol.
Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure.
Purification: The concentrated extract is purified using chromatographic techniques to isolate Vicine.
Chemical Reactions Analysis
Vicine undergoes several chemical reactions, including:
Hydrolysis: Vicine can be hydrolyzed to produce divicine and isouramil. This reaction typically occurs under acidic or enzymatic conditions.
Oxidation: Vicine can undergo oxidation reactions, leading to the formation of various oxidative products.
Reduction: Vicine can be reduced to form reduced derivatives, although this reaction is less common.
Common reagents and conditions used in these reactions include acids, bases, and specific enzymes. The major products formed from these reactions are divicine and isouramil.
Scientific Research Applications
Vicine has several scientific research applications, including:
Chemistry: Vicine is used as a model compound in studies of glycoside chemistry and enzymatic hydrolysis.
Biology: Vicine is studied for its role in plant metabolism and its effects on herbivores and pathogens.
Industry: Vicine is used in the development of natural pesticides and as a biochemical marker in agricultural studies.
Mechanism of Action
The mechanism of action of Vicine involves its hydrolysis to produce divicine and isouramil. These aglycons can induce oxidative stress in red blood cells, leading to hemolysis in individuals with glucose-6-phosphate dehydrogenase deficiency. The molecular targets include red blood cell membranes and enzymes involved in oxidative stress pathways.
Comparison with Similar Compounds
Vicine is unique compared to other pyrimidine glycosides due to its specific structure and the production of divicine and isouramil upon hydrolysis. Similar compounds include:
Convicine: Another pyrimidine glycoside found in fava beans, which also produces toxic aglycons upon hydrolysis.
Lupanine: An alkaloid glycoside found in lupins, which has different toxicological properties.
Sparteine: Another alkaloid glycoside found in lupins, with distinct pharmacological effects.
Vicine’s uniqueness lies in its specific toxic effects related to favism and its role in plant defense mechanisms.
Properties
IUPAC Name |
2,6-diamino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O7/c11-7-6(8(19)14-10(12)13-7)21-9-5(18)4(17)3(16)2(1-15)20-9/h2-5,9,15-18H,1H2,(H5,11,12,13,14,19)/t2-,3-,4+,5-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNGTSCIQCLKEH-SYCVNHKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2=C(NC(=NC2=O)N)N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(NC(=NC2=O)N)N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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